molecular formula C18H20N2O2 B093422 4,4'-Bis(dimethylamino)benzil CAS No. 17078-27-2

4,4'-Bis(dimethylamino)benzil

Cat. No. B093422
CAS RN: 17078-27-2
M. Wt: 296.4 g/mol
InChI Key: AVFUVYIDYFXFSX-UHFFFAOYSA-N
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Description

4,4'-Bis(dimethylamino)benzil (BDMAB) is an organic compound with a wide range of applications in organic synthesis and scientific research. It is a white, crystalline solid that is soluble in organic solvents and is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. It is also used as a stabilizer in the production of azo dyes, and as an intermediate in the synthesis of pharmaceuticals. BDMAB has been studied extensively in scientific research due to its unique properties and potential applications.

Scientific Research Applications

  • Synthesis of Organic Compounds : It is used as a product in organic synthesis processes, including the production of crystal violet and other derivatives like 4,4'-bis(diethylamino)benzil and 4,4'-bis(di-n-propylamino)benzil. This application is highlighted in the work of Tüzün, Ogliaruso, and Becker (2003) (Tüzün, Ogliaruso, & Becker, 2003).

  • Corrosion Inhibition : A derivative of 4,4'-Bis(dimethylamino)benzil, namely Bis(4(dimethylamino)benzylidene)biphenyl-4,4′-diamine (DBB), has been evaluated as a corrosion inhibitor for carbon steel in acidic media. This study by Bedair et al. (2020) demonstrates its effectiveness as a mixed-type inhibitor, highlighting its potential in corrosion protection (Bedair et al., 2020).

  • Electrophilic Substitution and Cyclization : The compound has been involved in studies examining electrophilic substitution reactions, as indicated by Cremlyn, Swinbourne, Shode, and Lynch (1987) in their research on the treatment of substituted benzils (Cremlyn, Swinbourne, Shode, & Lynch, 1987).

  • Electrochemical Studies : It is used in electrochemical studies to understand reorganization energies of cation radicals, as shown in the study by Gruhn et al. (2006), where the reorganization energy of the cation radical of a related compound, 1,4-bis(dimethylamino)benzene, was determined (Gruhn et al., 2006).

  • Photovoltaic Light Harvesting Efficiency Analysis : The compound has been studied for its photovoltaic light harvesting efficiency. Mary et al. (2019) conducted a detailed analysis on benzil and its analogues, including 4,4'-dibromobenzil, a derivative of this compound, to understand their potential in photovoltaic applications (Mary et al., 2019).

  • Dual Fluorescence Studies : Shoute (1992) explored its dual fluorescence characteristics, particularly in the context of intramolecular charge transfer phenomena (Shoute, 1992).

Safety and Hazards

4,4’-Bis(dimethylamino)benzil is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes serious eye damage, is suspected of causing genetic defects, and may cause cancer . Safety measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Mechanism of Action

properties

IUPAC Name

1,2-bis[4-(dimethylamino)phenyl]ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-19(2)15-9-5-13(6-10-15)17(21)18(22)14-7-11-16(12-8-14)20(3)4/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFUVYIDYFXFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60278667
Record name 4,4'-Bis(dimethylamino)benzil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17078-27-2
Record name 17078-27-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9030
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-Bis(dimethylamino)benzil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the byproducts formed during the synthesis of 4,4′-Bis(dimethylamino)benzil?

A1: The abstract mentions Crystal Violet as a byproduct formed during the synthesis of 4,4′-Bis(dimethylamino)benzil [].

Q2: What are some keywords associated with the synthesis of 4,4′-Bis(dimethylamino)benzil?

A2: The abstract lists "acylation" and "oxalyl chloride, toxicity" as keywords associated with the synthesis []. This suggests that the synthesis procedure involves an acylation reaction utilizing oxalyl chloride, a reagent known for its toxicity.

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